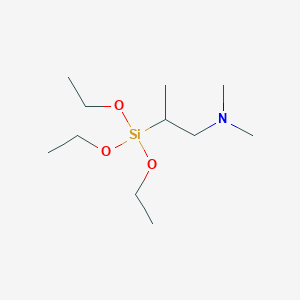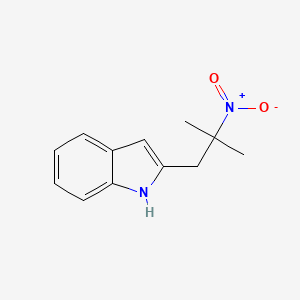![molecular formula C15H22N2O3S2 B14363467 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane CAS No. 95379-89-8](/img/structure/B14363467.png)
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane is a complex organic compound that consists of a unique arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with 1-oxa-4,10-dithia-7-azacyclododecane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Addition: Various electrophiles or nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-4,10-dithia-7-azacyclododecane: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
4-Nitrophenylmethyl derivatives: Compounds with similar nitrophenyl groups but different core structures.
Uniqueness
7-[(4-Nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane is unique due to the combination of its nitrophenyl group and the 1-oxa-4,10-dithia-7-azacyclododecane core. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
95379-89-8 |
|---|---|
Fórmula molecular |
C15H22N2O3S2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
7-[(4-nitrophenyl)methyl]-1-oxa-4,10-dithia-7-azacyclododecane |
InChI |
InChI=1S/C15H22N2O3S2/c18-17(19)15-3-1-14(2-4-15)13-16-5-9-21-11-7-20-8-12-22-10-6-16/h1-4H,5-13H2 |
Clave InChI |
YBDIAFJAYVLRLN-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCOCCSCCN1CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)
![Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate](/img/structure/B14363421.png)
![Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate](/img/structure/B14363430.png)
![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)




